molecular formula C21H20I2O3 B13430363 (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone

Katalognummer: B13430363
Molekulargewicht: 574.2 g/mol
InChI-Schlüssel: MSNRFGHAXMZLCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone is a complex organic compound known for its significant applications in the pharmaceutical industry. It is a derivative of benzofuran and is characterized by the presence of butyl, ethoxy, and diiodophenyl groups. This compound is often used in the synthesis of various pharmaceutical agents due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves multiple steps, starting with the preparation of the benzofuran core. The butyl group is introduced through alkylation reactions, while the ethoxy and diiodophenyl groups are added via etherification and iodination reactions, respectively. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is a key component in the development of certain pharmaceutical drugs, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves its interaction with specific molecular targets in the body. It acts as a non-selective ion channel blocker, which leads to an influx of calcium ions (Ca²⁺) in cells. This influx can cause mitochondrial fragmentation and cell death, making it effective in certain therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex pharmaceutical agents .

Eigenschaften

Molekularformel

C21H20I2O3

Molekulargewicht

574.2 g/mol

IUPAC-Name

(2-butyl-1-benzofuran-3-yl)-(4-ethoxy-3,5-diiodophenyl)methanone

InChI

InChI=1S/C21H20I2O3/c1-3-5-9-18-19(14-8-6-7-10-17(14)26-18)20(24)13-11-15(22)21(25-4-2)16(23)12-13/h6-8,10-12H,3-5,9H2,1-2H3

InChI-Schlüssel

MSNRFGHAXMZLCV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.